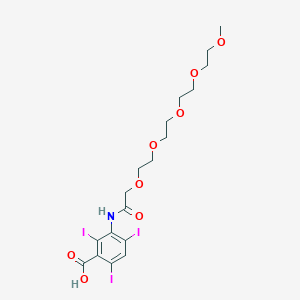

Iotrizoic acid

Description

Properties

IUPAC Name |

2,4,6-triiodo-3-[[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3NO8/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-11-14(23)22-17-13(20)10-12(19)15(16(17)21)18(24)25/h10H,2-9,11H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUIYHKGHZRDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166843 | |

| Record name | Iotrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-67-2 | |

| Record name | 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iotrizoic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iotrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3184855T90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Iotrizoic Acid and Its Chemical Analogs

Strategic Approaches in Organic Synthesis of Iodinated Benzoic Acid Derivatives

The construction of iodinated benzoic acid scaffolds is a cornerstone in the synthesis of compounds like Iotrizoic acid. Modern synthetic chemistry has seen a shift from classical methods to more refined and efficient strategies, focusing on novel pathways, catalysis, and advanced manufacturing technologies.

The quest for milder, more selective, and environmentally benign methods for the synthesis of iodinated aromatic compounds has led to the development of several innovative pathways. One notable advancement is the use of organocatalysis for the iodination of activated aromatic compounds. For instance, an organocatalytic iodination method utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with thiourea-based catalysts. organic-chemistry.org This approach is characterized by its mild reaction conditions and high regioselectivity, offering a significant improvement over traditional methods that often require harsh reagents. The proposed mechanism involves the activation of DIH by the thiourea (B124793) catalyst, facilitating the electrophilic aromatic substitution of iodine. organic-chemistry.org

Another strategy involves a one-pot protocol for the synthesis of triiodosubstituted benzoic acids, which are analogs of amidotrizoic acid. This method employs an I2/AgNO3 couple as an effective iodinating reagent for suitably substituted methoxybenzoic acid derivatives. mu-varna.bg While this approach allows for the production of mixtures of partially and completely iodinated products, it represents a convenient route to these complex structures under mild conditions. mu-varna.bg Furthermore, solid-phase synthesis has been explored for the preparation of diatrizoic acid, a related compound, to simplify purification processes and reduce impurities. google.com This technique involves attaching 3,5-diaminobenzoic acid to a hydroxymethyl resin, followed by iodination and acylation, and finally cleavage from the resin to yield the desired product. google.com

| Method | Iodine Source | Catalyst/Reagent | Key Features |

| Organocatalytic Iodination | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Thiourea derivatives | Mild conditions, high regioselectivity |

| One-pot Synthesis | I2/AgNO3 | - | Convenient for triiodosubstituted benzoic acids |

| Solid-phase Synthesis | Iodine monochloride | Hydroxymethyl resin | Simplified purification, reduced impurities |

Catalysis has revolutionized the synthesis of iodinated benzoic acids, particularly in achieving selective C-H bond functionalization. Iridium-catalyzed ortho-iodination of benzoic acids has emerged as a powerful tool. nih.govd-nb.info These methods allow for the direct and selective introduction of an iodine atom at the position ortho to the carboxylic acid group, which acts as a directing group. The use of commercially available iridium complexes, such as [Cp*IrCl2]2, enables the transformation of a wide range of electron-rich and electron-poor benzoic acids under mild conditions, often at room temperature and without the need for an inert atmosphere. nih.govd-nb.info

Mechanistic studies of these iridium-catalyzed reactions have revealed important details, such as a reversible C-H activation step and the crucial role of additives like silver(I) salts in preventing di-iodination. nih.gov In some protocols, the reaction can proceed efficiently even without any base or additive, using solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to facilitate the catalytic cycle. acs.orgresearchgate.net

Palladium catalysis has also been investigated for the ortho-iodination of benzoic acids, although selective mono-iodination of sterically unbiased substrates can be challenging. d-nb.inforesearchgate.netresearchgate.net Other catalytic systems, including those based on gold and iron, have been employed for the iodination of aryl boronates and the activation of N-iodosuccinimide (NIS), respectively, showcasing the versatility of metal catalysis in C-I bond formation. organic-chemistry.org

| Catalyst System | Substrate | Selectivity | Key Advantages |

| [Cp*IrCl2]2 | Benzoic acids | Ortho-monoiodination | Mild conditions, high selectivity, broad substrate scope |

| Pd(OAc)2 | Benzoic acids | Ortho-iodination | Aqueous media compatibility |

| AuCl3 | Aryl boronates | - | Convenient for halogenated boronates |

| Iron(III) triflimide | Arenes | - | Efficient activation of NIS |

Continuous flow chemistry offers significant advantages for the synthesis of chemical compounds, including improved safety, better process control, and enhanced scalability. nih.gov This technology is being increasingly applied to the synthesis of substituted benzoic acids. A continuous oxidation process for the preparation of substituted benzoic acids using a continuous process reactor system has been developed. google.com This system allows for precise control over reaction parameters such as temperature and pressure, leading to high selectivity (95-100%) for the desired benzoic acid product. google.com

The use of tube-in-tube gas permeable membrane reactors in continuous flow systems has enabled the efficient use of reactive gases like carbon dioxide for the synthesis of carboxylic acids from Grignard reagents. durham.ac.uk This approach facilitates gas-liquid reactions in a controlled manner, leading to high yields and purity of the carboxylic acid products. durham.ac.uk Continuous flow technology has also been utilized for the synthesis of delocalized lipophilic triphenylphosphonium cations derived from benzoic acid, demonstrating its versatility in preparing complex functionalized molecules. rsc.org Furthermore, photochemical reactions in continuous flow setups have been employed for the synthesis of benzotriazin-4(3H)-ones from acyclic aryl triazine precursors, highlighting the potential of combining flow chemistry with other activation methods. nih.gov

Regioselectivity is a critical aspect of synthesizing highly substituted molecules like this compound. As discussed previously, iridium-catalyzed C-H activation has proven to be a highly effective strategy for achieving ortho-iodination of benzoic acids with excellent regioselectivity. nih.govd-nb.info The carboxylic acid group directs the metal catalyst to the adjacent C-H bonds, leading to selective functionalization at that position. Even in the presence of other directing groups, the carboxylic acid often exerts dominant control over the reaction's regiochemical outcome. nih.gov

Organocatalytic methods using thiourea catalysts and DIH also exhibit high regioselectivity in the iodination of activated aromatic compounds. organic-chemistry.org The selectivity is influenced by the electronic and steric properties of the substrate. Direct iodination methods, while sometimes less selective, can be controlled to some extent by the choice of iodinating agent and reaction conditions. For instance, direct iodination of electron-rich aromatic compounds often occurs at the most electron-rich and sterically accessible position. mdpi.com

Synthesis of Functionalized Iodinated Benzoic Acid Derivatives

The functionalization of the iodinated benzoic acid core is essential for creating a diverse range of chemical analogs with potentially different properties.

Diversification of the aromatic scaffold of iodinated benzoic acids can be achieved through various synthetic strategies. One common approach is to introduce different substituents onto the aromatic ring before or after the iodination step. This allows for the synthesis of a library of analogs with varied electronic and steric properties. For example, a series of benzoic acid derivatives have been synthesized as VLA-4 antagonists by introducing chlorine or bromine at the 3-position of a central benzene (B151609) ring. nih.gov

Scaffold-hopping is another powerful strategy for diversification, where the core aromatic structure is replaced with a different, often heterocyclic, ring system while maintaining the key pharmacophoric elements. nih.gov This can lead to compounds with improved properties. The synthesis of novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives as multitarget inhibitors showcases the design of new scaffolds based on a benzoic acid core. nih.gov

The functionalized iodinated benzoic acids can also serve as versatile building blocks for further transformations. The carbon-iodine bond is particularly useful for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups. mdpi.com This post-iodination functionalization provides a powerful tool for the late-stage diversification of the aromatic scaffold.

Preparation of Precursors and Intermediates

The synthesis of this compound and its analogs relies on the preparation of a core molecular scaffold, a tri-iodinated aromatic ring. A fundamental precursor is 3-amino-2,4,6-triiodobenzoic acid . The synthesis of this compound often starts from 3-aminobenzoic acid, which undergoes a direct iodination reaction. One common method involves the use of iodine and iodic acid to introduce the three iodine atoms onto the benzene ring. chemicalbook.com

A closely related and pivotal intermediate for a wide range of iodinated X-ray contrast agents is 5-amino-2,4,6-triiodoisophthalic acid . acs.orgacs.org The synthesis of this key building block can be achieved by reacting 5-aminoisophthalic acid with an iodide salt, such as potassium iodide (KI) or ammonium (B1175870) iodide (NH₄I), and dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. google.com The reaction is typically performed in a solvent like water or an alcohol and refluxed for several hours to achieve a good yield. google.com

Once the tri-iodinated acid is formed, a crucial subsequent step is the conversion of its carboxylic acid groups into more reactive acyl chlorides. For instance, 5-amino-2,4,6-triiodoisophthalic acid dichloride is prepared by treating 5-amino-2,4,6-triiodoisophthalic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). acs.orgacs.org This reaction is often catalyzed by substances such as N,N-dimethylformamide (DMF) or tetraalkylammonium salts to improve the reaction rate and yield. acs.orgjustia.com The process requires careful control of temperature and reaction time to minimize the formation of impurities, including dimeric byproducts. acs.org After the reaction is complete, excess thionyl chloride is typically removed by distillation under reduced pressure. acs.org The resulting acid chloride is a highly valuable intermediate, ready for subsequent amidation reactions to build the final structure of compounds like this compound. google.comgoogle.com

| Precursor | Starting Material(s) | Key Reagents | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| 3-Amino-2,4,6-triiodobenzoic acid | 3-Aminobenzoic acid | Iodine, Iodic acid | Direct iodination | chemicalbook.com |

| 5-Amino-2,4,6-triiodoisophthalic acid | 5-Aminoisophthalic acid | KI or NH₄I, DMSO, HCl | Reflux in water or alcohol | google.com |

| 5-Amino-2,4,6-triiodoisophthalic acid dichloride | 5-Amino-2,4,6-triiodoisophthalic acid | Thionyl chloride (SOCl₂), DMF (catalyst) | Elevated temperature (e.g., >50 °C) | acs.orgacs.orgjustia.com |

Isotopic Labeling in the Synthesis of this compound for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms through a sequence of chemical reactions, thereby elucidating the reaction mechanism. wikipedia.org In the context of this compound synthesis, both stable and radioactive isotopes can be employed to investigate the intricate details of the synthetic pathway. wikipedia.orgnih.gov

Mechanistic studies can be designed by replacing specific atoms in the precursor molecules with their heavier isotopes. For example, to understand the mechanism of the amidation step, one could use ¹⁵N-labeled 3-aminobenzoic acid. By tracking the ¹⁵N atom through the reaction sequence using techniques like mass spectrometry or ¹⁵N NMR spectroscopy, researchers can confirm its incorporation into the final product and study the behavior of the amino group during the iodination and acylation steps. researchgate.net Similarly, labeling the carboxylic acid groups with ¹³C would allow for the investigation of the conversion to acyl chlorides and the subsequent amide bond formation.

Radioisotopic labeling, particularly with isotopes of iodine such as ¹²³I , ¹²⁵I , or ¹³¹I , is especially valuable for studying the kinetics and mechanism of the electrophilic iodination step. uochb.cznih.gov By introducing a radioactive iodine isotope into the reaction, the efficiency of iodine incorporation and potential exchange reactions can be monitored. nih.gov This approach helps in optimizing reaction conditions and understanding the behavior of the iodinating species. nih.gov The detection of these radionuclides is typically accomplished through methods that measure radioactive decay, such as scintillation counting or autoradiography. wikipedia.org

Deuterium (²H) labeling is another method used to probe reaction mechanisms. nih.gov For instance, by replacing specific hydrogen atoms on the aromatic ring of the precursor with deuterium, one can study kinetic isotope effects, which provide insight into the rate-determining steps of the reaction, particularly in the context of the aromatic iodination. The location and concentration of these isotopic labels in intermediates and final products are determined using analytical methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov

| Isotope | Labeled Precursor/Reagent | Purpose of Labeling | Detection Method(s) | Reference(s) |

|---|---|---|---|---|

| ¹⁵N | ¹⁵N-labeled 3-aminobenzoic acid | Trace the nitrogen atom through iodination and acylation steps. | Mass Spectrometry, ¹⁵N NMR Spectroscopy | wikipedia.orgresearchgate.net |

| ¹³C | ¹³C-labeled carboxylic acid groups | Investigate the mechanism of acyl chloride and amide bond formation. | Mass Spectrometry, ¹³C NMR Spectroscopy | wikipedia.org |

| ¹²⁵I / ¹³¹I | Radioiodide (e.g., Na¹²⁵I) | Study kinetics and mechanism of the electrophilic aromatic iodination. | Scintillation Counting, Autoradiography | wikipedia.orguochb.cz |

| ²H (Deuterium) | Deuterated aminobenzoic acid | Investigate kinetic isotope effects in the iodination step. | Mass Spectrometry, ²H NMR Spectroscopy | nih.gov |

Advanced Analytical Chemistry Techniques for Iotrizoic Acid Research

Spectroscopic Characterization Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the molecular structure of Iotrizoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) are indispensable tools for its structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. koreascience.kr By observing the magnetic properties of atomic nuclei, NMR provides detailed information on chemical structure, connectivity, and dynamics. For this compound, both ¹H (proton) and ¹³C NMR would be employed to map out its complex structure, from the substituted benzene (B151609) ring to the long ether side chain.

The ¹H NMR spectrum would reveal distinct signals for the single aromatic proton, the protons on the amide linkage, and the numerous methylene (CH₂) groups in the polyether side chain. The chemical environment of each proton dictates its chemical shift (δ), while interactions with neighboring protons cause signal splitting, providing connectivity data. rsc.org

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. rsc.org The spectrum would show characteristic signals for the carboxylic acid carbon, the carbonyl carbon of the amide, the iodine-substituted and unsubstituted aromatic carbons, and the carbons within the ether chain.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) |

| Amide (-NH-) | 8.0 - 9.0 | Singlet (broad) |

| Aromatic (-CH-) | 7.5 - 8.5 | Singlet |

| Methylene adjacent to Amide (-CH₂-NH) | 3.5 - 4.0 | Triplet |

| Methylene in Ether Chain (-O-CH₂-CH₂-O-) | 3.6 - 3.8 | Multiplet |

| Methylene adjacent to Ether Oxygen (-O-CH₂-) | 3.6 - 4.2 | Multiplet |

| Terminal Methoxy (-OCH₃) | 3.3 - 3.4 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Amide Carbonyl (-C =O) | 160 - 170 |

| Aromatic (C-NH) | 140 - 150 |

| Aromatic (C-COOH) | 135 - 145 |

| Aromatic (C-H) | 130 - 140 |

| Aromatic (C-I) | 90 - 105 |

| Methylene in Ether Chain (-O-C H₂-) | 68 - 72 |

| Terminal Methoxy (-OC H₃) | 58 - 60 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wisc.edu It is a critical tool for confirming the identity of this compound and studying its fragmentation pathways.

For a molecule like this compound (Molecular Weight: 763.1 g/mol ), MS analysis would confirm its molecular mass. The fragmentation pattern, generated by breaking the molecule apart within the mass spectrometer, provides a structural fingerprint. Common fragmentation points would include cleavage at the amide bond, along the ether side chain, and the loss of the carboxylic acid group. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₈H₂₄I₃NO₈), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass, providing the highest level of confidence in its identification. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers are commonly used for such high-precision measurements. nih.gov

Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₂₄I₃NO₈ |

| Nominal Mass | 763 g/mol |

| Monoisotopic Mass | 762.8642 g/mol |

| Ion Type (Negative ESI) | [M-H]⁻ |

| Predicted m/z | 761.8569 |

The method of ionization is crucial for getting large, non-volatile molecules like this compound into the gas phase for MS analysis.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. researchgate.net It generates ions directly from a solution with minimal fragmentation, making it perfect for accurately determining the molecular weight of this compound. nih.gov In negative ion mode, ESI would typically produce the deprotonated molecule, [M-H]⁻.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. tandfonline.comresearchgate.net While typically used for larger biomolecules, its application to small molecule drugs is a growing field. rsc.orgnih.gov For this compound research, MALDI-MSI could be used to map its distribution in tissues following administration, providing valuable pharmacokinetic information without the need for labeling. tandfonline.com

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. They are used to identify the functional groups present in a compound, acting as a molecular fingerprint.

For this compound, these techniques would confirm the presence of key structural features:

O-H stretch from the carboxylic acid group.

C=O stretch from both the carboxylic acid and amide groups.

N-H stretch from the amide group.

C-O stretch from the ether linkages and carboxylic acid.

C-H stretches from the aromatic ring and aliphatic chain.

C-I stretches characteristic of the iodinated benzene ring.

Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions and can provide complementary information to IR, especially for symmetric vibrations and bonds involving heavy atoms like iodine. uoa.grresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a high-sensitivity method for obtaining an infrared spectrum. nih.gov It measures the absorption of infrared radiation by the sample, providing detailed information about its constituent chemical bonds. masterorganicchemistry.com The FT-IR spectrum of this compound would display a series of absorption bands, each corresponding to a specific molecular vibration.

Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| N-H Stretch | Amide | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Ether Side Chain | 2850-2960 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |

| C=O Stretch (Amide I) | Amide | 1650-1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510-1570 | Medium |

| C-O Stretch | Ether, Carboxylic Acid | 1050-1300 | Strong |

| C-I Stretch | Iodinated Aromatic | 500-600 | Medium |

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Raman and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a specific fingerprint for chemical identification. nih.govyoutube.com When applied to this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its functional groups. Key vibrational modes would include those from the tri-iodinated benzene ring, the carboxylic acid group, and the acetamido side chains. While published Raman spectra specifically for this compound are not widely available, analysis of similar structures, such as hydroxybenzoic acid isomers, demonstrates the technique's ability to distinguish subtle structural differences. scielo.brscielo.br Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign the vibrational modes of the this compound molecule. scielo.br

Surface-Enhanced Raman Scattering (SERS) dramatically enhances the Raman signal, often by several orders of magnitude, allowing for the detection of molecules at very low concentrations. nih.govyoutube.com This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. nih.govmdpi.com For this compound analysis, SERS could be particularly valuable in trace-level detection in complex biological or environmental samples. The SERS spectrum is dominated by the vibrational modes of the part of the molecule closest to the metal surface, which can provide insights into its orientation upon adsorption. nih.gov The combination of SERS with advanced data analysis techniques, such as deep learning algorithms, has shown potential for differentiating and classifying molecules with very similar structures, a capability that could be extended to distinguish this compound from its metabolites or other related iodinated compounds. nih.gov

Potential Raman Bands for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) Range | Associated Functional Group |

|---|---|---|

| C-I Stretch | 500 - 600 | Carbon-Iodine Bond |

| Aromatic Ring Breathing | 800 - 1000 | Tri-iodinated Benzene Ring |

| C=O Stretch (Carboxyl) | 1650 - 1750 | Carboxylic Acid |

| Amide I (C=O Stretch) | 1600 - 1700 | Acetamido Side Chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org In organic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. libretexts.orgpharmatutor.org

The structure of this compound, featuring a substituted benzene ring, contains a conjugated π-electron system. This system is responsible for strong π → π* transitions, which typically result in high molar absorptivity. libretexts.org The presence of non-bonding electrons (n electrons) on the oxygen atoms of the carboxyl and amide groups, as well as the iodine atoms, also allows for n → π* transitions. These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk The absorption spectrum of this compound is characterized by one or more absorption maxima (λmax), which are specific wavelengths where light absorption is highest. The position and intensity of these bands can be influenced by the solvent environment.

Key Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Typical Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Pi (π) bonding to Pi (π*) antibonding | 200 - 400 nm | High |

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound in various matrices. nih.gov The method typically employs a reverse-phase (RP) column, such as a C18 or C8, where the polar this compound is separated using a mobile phase consisting of an aqueous component and an organic modifier like acetonitrile or methanol. sielc.comripublication.com To ensure good peak shape and retention for the acidic analyte, the pH of the aqueous portion of the mobile phase is often adjusted with acids such as phosphoric acid, formic acid, or trifluoroacetic acid. sielc.comripublication.comatlantis-press.com Detection is commonly performed using a UV detector set at a wavelength corresponding to the absorption maximum of this compound. upb.ro HPLC methods can be optimized for speed and sensitivity, with some methods achieving separation in under five minutes. ripublication.com

Example HPLC Method Parameters for Iodinated Compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 | C8, 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid | Acetonitrile / Water / Tetrahydrofuran with 0.1% Trifluoroacetic Acid |

| Detection | UV | UV |

| Limit of Detection (LOD) | 0.05 µg/mL (gradient) nih.gov | 0.24 - 0.61 mg/L |

| Recovery | 85-95% nih.gov | 83.0 - 110.2% ripublication.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. shimadzu.com Due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the acidic functional groups into more volatile and thermally stable esters. meatscience.orglipidmaps.org Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methylating agents. lipidmaps.orgnih.gov After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. Detection is typically achieved with a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov The procedure involves extracting the organic acids from the sample, concentrating the extract, performing the derivatization, and then injecting the final product onto the GC system. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a sensitive detection method like mass spectrometry (MS), are essential for analyzing this compound in complex matrices such as environmental water or biological fluids. hpst.czshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar and non-volatile compounds like this compound. hpst.cz LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity, allowing for detection at the nanogram-per-liter (ng/L) level. hpst.cz This sensitivity can permit direct injection of filtered aqueous samples without a pre-concentration step. hpst.cz The mass spectrometer provides mass-to-charge ratio (m/z) information, which confirms the identity of the analyte and aids in distinguishing it from co-eluting matrix components. shimadzu.comimtaktusa.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the specific detection of MS. nih.govavantiresearch.com As with standard GC, a derivatization step is necessary for this compound analysis. lipidmaps.org GC-MS provides detailed structural information from the mass spectrum of the derivatized analyte, making it a definitive method for identification and quantification. avantiresearch.comnih.gov It is commonly used for screening organic acidurias and can be adapted for the analysis of various organic acids in different sample types. nih.gov

Typical Mass Spectrometry Parameters for Organic Acid Analysis

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application |

|---|---|---|---|---|

| LC-MS/MS | Electrospray (Negative) | [M-H]⁻ | Specific fragments | Trace analysis in aqueous samples hpst.czlipidmaps.org |

| GC-MS | Chemical Ionization (Negative) or Electron Impact | [M]⁻ or molecular fragments | Characteristic fragments | Analysis of derivatized acids lipidmaps.orglipidmaps.org |

Electroanalytical Methods in this compound Analysis

Electroanalytical methods are a category of analytical techniques that use the measurement of potential (volts) and/or current (amps) in an electrochemical cell to determine the concentration of an analyte. wikipedia.org These methods are based on the redox reactions (oxidation or reduction) of the species of interest. fiveable.me The structure of this compound, containing electroactive iodine atoms and a carboxylic acid group, makes it a candidate for analysis by various electroanalytical techniques.

The main categories of electroanalytical methods include:

Voltammetry : In this technique, a varying potential is applied to an electrode, and the resulting current is measured. wikipedia.org The current is proportional to the analyte's concentration. Techniques like cyclic voltammetry or stripping voltammetry could be used to study the redox behavior of this compound and for its quantification. researchgate.net Square-wave voltammetry is a particularly sensitive technique for determining electroactive organic molecules. researchgate.net

Amperometry : This method involves measuring the current at a fixed potential. fiveable.me It is often used as a detection method in flow systems, such as HPLC, where it could provide sensitive detection for this compound if it undergoes oxidation or reduction at a suitable potential. fiveable.me

These methods offer advantages such as high sensitivity, relatively low-cost instrumentation, and the potential for miniaturization and development of portable sensors. researchgate.net

Integration of Artificial Intelligence and Chemometrics in Analytical Chemistry Workflows

A comprehensive review of scientific literature and research databases did not yield specific studies detailing the application of artificial intelligence (AI) and chemometrics to the analytical chemistry workflows of this compound. While the integration of these advanced computational techniques is a growing trend in pharmaceutical analysis for method development, optimization, and data interpretation, specific research findings, detailed methodologies, and data tables for this compound remain unpublished or are not publicly accessible.

The following content describes the general principles and potential applications of AI and chemometrics in the analytical chemistry of structurally similar compounds, such as other iodinated contrast media or complex pharmaceutical molecules. This information is provided for context and illustrates the types of applications that could theoretically be applied to this compound research.

General Principles of AI and Chemometrics in Analytical Chemistry

Artificial intelligence, particularly machine learning (ML), and chemometrics are increasingly utilized to enhance the efficiency, accuracy, and robustness of analytical methods. These computational tools can model complex, non-linear relationships between analytical parameters and responses, which is often challenging with traditional one-factor-at-a-time approaches.

In the context of High-Performance Liquid Chromatography (HPLC), a primary technique for the analysis of compounds like this compound, AI and chemometrics can be applied to:

Method Development and Optimization: Design of Experiments (DoE) is a powerful chemometric tool for systematically optimizing chromatographic conditions. By simultaneously varying multiple factors (e.g., mobile phase composition, pH, column temperature, and flow rate), an optimal separation can be achieved with fewer experiments. Machine learning algorithms can then be used to model the resulting data and predict the ideal conditions for resolving this compound from its impurities and degradation products.

Peak Purity and Deconvolution: In complex chromatograms where peaks may overlap, chemometric techniques like multivariate curve resolution (MCR) can be used to deconvolute the signals and provide pure component spectra and concentration profiles. This is particularly useful for identifying and quantifying co-eluting impurities.

Predictive Modeling: AI models can be trained to predict various properties of a molecule, such as retention time in chromatography, based on its chemical structure. This can accelerate the initial stages of method development.

Process Analytical Technology (PAT): In a manufacturing setting, AI-driven models can be used for real-time monitoring and control of the manufacturing process of this compound, ensuring consistent quality.

Hypothetical Application in this compound Research

While no specific data exists, one could envision a study where chemometrics is used to optimize an HPLC method for the simultaneous determination of this compound and its potential impurities. The table below illustrates a hypothetical experimental design for such a study.

Table 1: Hypothetical Box-Behnken Design for HPLC Method Optimization for this compound

| Run | Factor 1: Acetonitrile (%) | Factor 2: pH | Factor 3: Temperature (°C) | Response 1: Resolution (Rs) | Response 2: Tailing Factor (Tf) |

| 1 | 20 | 3.0 | 30 | 1.8 | 1.2 |

| 2 | 30 | 3.0 | 30 | 2.5 | 1.1 |

| 3 | 20 | 4.0 | 30 | 2.1 | 1.3 |

| 4 | 30 | 4.0 | 30 | 2.8 | 1.2 |

| 5 | 20 | 3.5 | 25 | 1.9 | 1.4 |

| 6 | 30 | 3.5 | 25 | 2.6 | 1.3 |

| 7 | 20 | 3.5 | 35 | 2.2 | 1.1 |

| 8 | 30 | 3.5 | 35 | 2.9 | 1.0 |

| 9 | 25 | 3.0 | 25 | 2.3 | 1.2 |

| 10 | 25 | 4.0 | 25 | 2.7 | 1.3 |

| 11 | 25 | 3.0 | 35 | 2.6 | 1.0 |

| 12 | 25 | 4.0 | 35 | 3.1 | 1.1 |

| 13 | 25 | 3.5 | 30 | 3.0 | 1.1 |

| 14 | 25 | 3.5 | 30 | 3.0 | 1.1 |

| 15 | 25 | 3.5 | 30 | 3.0 | 1.1 |

Following the collection of such data, a machine learning model, such as a response surface methodology (RSM) or an artificial neural network (ANN), could be trained to predict the resolution and tailing factor for any combination of the input variables within the design space. This would allow for the in-silico identification of the optimal chromatographic conditions.

Table 2: Hypothetical Performance of Predictive Models for HPLC Optimization

| Model | R-squared (Resolution) | R-squared (Tailing Factor) | Predicted Optimal Acetonitrile (%) | Predicted Optimal pH | Predicted Optimal Temperature (°C) |

| Response Surface Methodology | 0.985 | 0.962 | 28 | 3.8 | 34 |

| Artificial Neural Network | 0.992 | 0.978 | 29 | 3.9 | 35 |

The absence of specific published research on the integration of AI and chemometrics in the analytical chemistry of this compound represents a potential area for future investigation. The application of these powerful computational tools could lead to the development of more efficient, robust, and reliable analytical methods for this important pharmaceutical compound. Until such research is published, any discussion on this topic remains speculative and based on the successful application of these techniques to other, similar molecules.

Theoretical and Computational Chemical Investigations of Iotrizoic Acid

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like iotrizoic acid. mdpi.comyoutube.com These methods, rooted in quantum mechanics, provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular states. mdpi.comorientjchem.org

Electronic Structure Theory Applications for Ground and Excited States

Electronic structure theory, particularly Density Functional Theory (DFT), is a powerful tool for investigating the ground and excited states of this compound. uq.edu.aumdpi.com Methods like B3LYP are commonly used to optimize molecular geometries and calculate electronic properties. mdpi.commdpi.com For molecules containing heavy atoms like iodine, it is crucial to consider relativistic effects, which can be significant. chemrxiv.org Recent studies on similar iodine-containing acids have highlighted the importance of using appropriate levels of theory, such as those incorporating dispersion corrections (e.g., B3LYP-D3) or double-hybrid functionals (e.g., B2PLYPD3), to achieve accurate results. uq.edu.auchemrxiv.orgnih.gov The Natural Bond Orbital (NBO) analysis can also be employed to understand the nature of the lone pairs on the iodine atoms and their potential involvement in interactions. chemrxiv.org

The table below illustrates typical parameters calculated using quantum chemical methods.

| Parameter | Description | Typical Method |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | DFT (e.g., B3LYP, M06-2X) |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic transition energy. | DFT |

| Electron Density | The spatial distribution of electrons in the molecule, revealing sites susceptible to electrophilic or nucleophilic attack. | DFT |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and transition states. orientjchem.orgmdpi.com For reactions involving this compound, quantum chemical calculations can map out the potential energy surface, revealing the most likely reaction pathways. smu.edu Techniques like the synchronous transit-guided quasi-Newton (STQN) method can be used to locate transition state structures. By calculating the activation energies, chemists can predict the feasibility and kinetics of a reaction. nih.gov For instance, in related halogenated compounds, DFT calculations have been successfully used to distinguish between different possible mechanisms, such as single electron transfer (SET) versus other pathways. uq.edu.au

Computational Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data for this compound.

NMR Spectroscopy: Chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions can aid in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, vibrational frequencies and intensities can be predicted. mdpi.com This allows for the assignment of peaks in experimental IR and Raman spectra to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. mdpi.com

Machine Learning and Data Science Approaches in Chemical Discovery

In recent years, machine learning (ML) and data science have emerged as powerful tools in chemistry. qlik.comactian.com These approaches leverage large datasets to build predictive models for various chemical properties and behaviors. sas.com

Predictive Modeling for Synthetic Routes and Material Design

Predictive modeling can be applied to forecast the outcomes of chemical reactions and to design novel molecules with desired properties. qlik.comactian.com For a compound like this compound, ML models could be trained on data from similar halogenated aromatic compounds to predict properties such as solubility, reactivity, or even potential synthetic pathways. mdpi.commdpi.com These models can range from simpler regression models to more complex neural networks. qlik.comactian.com The development of extensive chemical databases and platforms like ioChem-BD facilitates the application of these data-driven approaches. oscars-project.eu For instance, machine learning models have been used to predict pKa values for complex organic acids, a property relevant to this compound. joaquinbarroso.com

The following table outlines some machine learning models and their potential applications in the context of this compound.

| Machine Learning Model | Application | Required Data |

| Regression Models (e.g., Linear Regression, Ridge Regression) | Predicting quantitative properties like pKa, solubility, or reaction yield. actian.commdpi.com | Experimental data of the property for a set of related molecules. |

| Classification Models (e.g., Support Vector Machines, Random Forest) | Classifying molecules based on their reactivity or potential as a precursor for a specific material. sas.com | A labeled dataset of molecules with known classifications. |

| Neural Networks | Modeling complex, non-linear relationships between molecular structure and properties. qlik.comactian.com | Large and diverse datasets of molecular structures and their corresponding properties. |

| Genetic Algorithms | Optimizing molecular structures for a specific property or designing new synthetic routes. mdpi.com | A way to represent molecules and a fitness function to evaluate their desired properties. |

In Silico Screening and Virtual Library Generation

In the realm of modern medicinal chemistry and drug discovery, in silico techniques serve as powerful tools to accelerate the identification and optimization of bioactive compounds. frontiersin.org These computational methods, including virtual screening and the generation of virtual compound libraries, allow for the rapid, cost-effective evaluation of vast numbers of molecules before committing to expensive and time-consuming laboratory synthesis. patsnap.comjocpr.com While specific published research on the generation of virtual libraries and subsequent in silico screening of this compound derivatives is not extensively documented, the established methodologies provide a clear framework for how such an investigation would be conducted.

The process begins with the creation of a virtual library, which is a collection of digital molecules designed by systematically modifying a core chemical structure, known as a scaffold. acs.org For this compound, the scaffold is the 2,4,6-triiodinated benzene (B151609) ring substituted with a carboxyl group and two acylamino side chains. A virtual library can be generated by defining specific points of chemical modification on this scaffold and applying a set of virtual chemical reactions.

Key modification points on the this compound structure for library generation would include:

The Carboxyl Group (R1): This group could be converted into various esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target interaction.

The N-Acetyl Groups (R2, R3): The methyl portion of the acetyl groups could be replaced with different alkyl or aryl substituents to explore how changes in size, shape, and electronics affect biological activity.

The Aromatic Ring: While more synthetically challenging, substitution of the iodine atoms with other halogens or small functional groups could be explored computationally to understand their role in potential protein binding.

The following interactive table illustrates a small, hypothetical subset of a virtual library generated from the this compound scaffold.

Once a virtual library, potentially containing thousands or millions of derivatives, is generated, in silico screening is employed to filter and prioritize candidates. nih.gov This is typically a multi-step process:

Target-Based Virtual Screening: This approach requires a three-dimensional structure of a biological target, such as an enzyme or receptor. wikipedia.org Molecular docking is the most common method used, where each compound from the virtual library is computationally "placed" into the binding site of the target protein. nih.govnih.gov Sophisticated scoring functions then estimate the binding affinity, often expressed as a docking score or predicted binding energy (e.g., in kcal/mol), for each compound. nih.gov This allows for the ranking of all derivatives, identifying those with the highest predicted affinity for the target.

ADMET Prediction: Alongside predicting efficacy, computational models are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. nih.govnih.govfrontiersin.org This crucial step helps to eliminate molecules that are likely to have poor pharmacokinetic profiles (e.g., low absorption, rapid metabolism) or potential toxicity, even if they show high predicted binding affinity. cambridge.orgmdpi.com

The table below presents hypothetical data from a target-based virtual screening of this compound derivatives against a fictional enzyme target, "Hypothetase," demonstrating the type of data generated in such a study.

By integrating these computational approaches, researchers can intelligently navigate the vast chemical space of possible this compound derivatives. The generation of a virtual library allows for the broad exploration of structural possibilities, while in silico screening provides a rational method to narrow down these possibilities to a manageable number of high-priority candidates for synthesis and subsequent experimental validation. creative-biostructure.com This strategy significantly enhances the efficiency of discovering novel compounds with desired biological activities.

Environmental Chemical Transformations and Degradation Pathways of Iotrizoic Acid

Biotransformation and Biodegradation Potential in Environmental Compartments

Iotrizoic acid and other iodinated contrast media are designed to be chemically inert and hydrophilic to ensure they pass through the human body without undergoing metabolic changes. This inherent stability translates to very low biodegradability in the environment. nih.gov

Numerous studies have demonstrated that ICMs are poorly removed in conventional wastewater treatment plants (WWTPs), which rely on microbial degradation. nih.gov Studies investigating the removal of the related compound diatrizoate in anaerobic membrane bioreactors showed that while some removal can be achieved (up to 90% under optimized long sludge age conditions), other ICMs like iohexol (B1672079) and iodipamide show much lower and inconsistent removal. mdpi.com This suggests that while some limited biotransformation might occur under specific redox conditions, this compound is largely recalcitrant to microbial degradation. Its persistence in both aerobic and anaerobic environments contributes to its widespread presence in surface water, groundwater, and even drinking water. nih.gov The lack of significant biodegradation means that physical and chemical removal processes are the primary determinants of its environmental fate.

Identification and Characterization of Chemical Degradation Products and Intermediates

The degradation of this compound in the environment can occur through various processes, including microbial degradation, photodegradation, and oxidation processes like ozonation. These processes can lead to the formation of a range of transformation products and intermediates.

Microbial Degradation: While this compound is generally considered to be persistent, some studies have suggested the potential for microbial transformation under specific conditions. Biotransformation of some non-ionic iodinated contrast media has been observed to occur on the side chains, leaving the core iodinated aromatic ring intact. However, specific microbial degradation products of this compound have not been extensively documented in the available literature. Further research is needed to isolate and identify microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways and resulting intermediates.

Photodegradation: this compound can undergo photodegradation when exposed to sunlight in aquatic environments. This process can lead to the cleavage of the C-I bonds and the formation of various intermediates. The identification of these photolytic byproducts is essential for a complete understanding of the environmental fate of this compound. Advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are instrumental in identifying these transformation products.

Ozonation: Ozonation is a common disinfection method in wastewater treatment plants. While it can be effective in removing some micropollutants, the reaction of ozone with this compound can lead to the formation of various oxidation byproducts. These byproducts may include hydroxylated and deiodinated derivatives. The identification of these ozonation products is critical for evaluating the effectiveness and potential risks associated with this treatment process.

The following table summarizes potential degradation products of this compound based on general knowledge of iodinated contrast media degradation, although specific data for this compound is limited.

| Degradation Process | Potential Degradation Products/Intermediates | Analytical Techniques for Identification |

| Microbial Degradation | Transformation of side chains, potential deiodination | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) |

| Photodegradation | Deiodinated benzoic acid derivatives, hydroxylated intermediates | LC-HRMS, Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ozonation | Hydroxylated and deiodinated byproducts, smaller organic acids | LC-MS/MS, Ion Chromatography |

Environmental Fate and Transport Modeling of Chemical Species

Environmental fate and transport models are valuable tools for predicting the distribution and concentration of chemicals like this compound in various environmental compartments, such as water, soil, and sediment. These models integrate information on the chemical's properties, environmental conditions, and transformation processes to simulate its behavior over time and space.

The environmental fate of this compound is influenced by several key processes:

Advection and Dispersion: The movement of this compound with the flow of water in rivers, lakes, and groundwater.

Sorption: The partitioning of this compound between the water phase and solid phases like soil and sediment. The extent of sorption is often described by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc). epa.gov

Degradation: The breakdown of this compound through biotic and abiotic processes, as discussed in the previous section.

Various mathematical models can be employed to simulate the fate and transport of this compound. These models range in complexity from simple box models to more sophisticated, spatially explicit models. The selection of an appropriate model depends on the specific objectives of the assessment and the availability of input data.

Key parameters required for modeling the environmental fate of this compound include:

| Parameter | Description | Importance in Modeling |

| Sorption Coefficients (Kd, Koc) | Describe the partitioning of the compound between water and solid phases (soil, sediment). epa.gov | Influences the mobility and bioavailability of the compound. Higher values indicate greater sorption and less mobility. |

| Degradation Rate Constants | Quantify the rate of transformation of the compound through various degradation pathways (e.g., biodegradation, photodegradation). | Determines the persistence of the compound in the environment. |

| Hydrodynamic Parameters | Include water flow rates, velocities, and dispersion coefficients for the specific water body being modeled. | Govern the transport and dilution of the compound in aquatic systems. |

| Environmental Conditions | Such as pH, temperature, and organic matter content, which can influence both sorption and degradation rates. | Affect the overall fate and persistence of the compound in different environmental settings. |

Due to the limited specific data on the degradation products and modeling parameters for this compound, further research is essential to accurately predict its environmental fate and to develop effective strategies for mitigating its potential impact on aquatic ecosystems.

Coordination Chemistry and Chelation Studies of Iotrizoic Acid Non Biological Focus

Principles of Metal-Ligand Complexation and Stability

The formation of a metal complex involves the interaction of a central metal ion with one or more ligands. In the case of iotrizoic acid, the primary potential coordinating sites are the oxygen atoms of the carboxylate group and the amide groups. The stability of the resulting metal-iotrizoic acid complex would be governed by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the properties of the this compound ligand itself.

The carboxylic acid group is a well-established coordination site for metal ions. acs.orgresearchgate.netmdpi.comnih.govnih.gov Upon deprotonation, the resulting carboxylate anion can act as a monodentate or bidentate ligand. The stability of the metal-carboxylate bond is influenced by the charge density of the metal ion and the pKa of the carboxylic acid. Generally, metal ions with higher charge and smaller ionic radii form more stable complexes.

Amide groups can also participate in metal coordination, typically through the carbonyl oxygen atom. rsc.orgmdpi.comresearchgate.nettandfonline.com The nitrogen atom of the amide can also be involved, particularly in deprotonated amides, leading to the formation of chelate rings which significantly enhance the stability of the complex (the chelate effect). The presence of multiple potential donor sites in this compound (one carboxyl group and two amide groups) suggests the possibility of it acting as a multidentate ligand, which would lead to the formation of more stable complexes compared to monodentate ligands.

Investigation of Interactions with Divalent and Trivalent Metal Ions in Solution

Divalent Metal Ions: Studies on the interaction of various divalent metal ions with the carboxylic acid group have shown that the binding strength can vary. acs.orgnih.gov For instance, the binding strength of different cations with arachidic acid was found to follow the order Ca²⁺ > Co²⁺ > Pb²⁺ > Cd²⁺. acs.orgnih.gov The geometry of the resulting complexes also varies, with Ca²⁺ and Cd²⁺ forming tetrahedral structures, while Fe²⁺, Ni²⁺, and Co²⁺ tend to form planar four-fold coordination complexes. acs.orgnih.gov It is plausible that this compound would exhibit similar trends in its interactions with divalent metal ions, primarily through its carboxylate group.

Trivalent Metal Ions: Trivalent metal ions, due to their higher charge density, are expected to form more stable complexes with this compound compared to divalent ions. Research on lanthanoid complexes with the structurally similar diatrizoic acid has been conducted. jcu.edu.auresearchgate.net However, in these studies, the lanthanoid ions were found to be coordinated by solvent molecules (water or DMSO) rather than directly by the diatrizoate anion. jcu.edu.auresearchgate.net This suggests that direct coordination of a large, highly hydrated trivalent metal ion to the this compound may be sterically hindered by the bulky iodine atoms and amide groups on the benzene (B151609) ring.

Applications in Chemical Analysis and Separation Science

The potential chelating properties of this compound suggest its utility in various analytical and separation applications, although no specific examples are currently documented.

Utilization as Extractants and Indicators

The ability to form stable complexes with metal ions is a key characteristic of an effective extractant in solvent extraction. Solvent extraction is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. Iodinated aromatic compounds, in general, have been explored for their potential in various chemical processes. mdpi.comgoogle.comnih.govresearchgate.netrsc.orggoogle.comjustdial.com The tri-iodinated benzene ring of this compound imparts significant lipophilicity to the molecule, which could be advantageous for the extraction of metal complexes into an organic phase. The formation of a neutral metal-iotrizoate complex would be crucial for efficient extraction.

As an indicator, a significant and selective color change upon complexation with a specific metal ion would be required. While there is no evidence to suggest that this compound possesses such chromophoric properties, its derivatives could potentially be functionalized to act as colorimetric sensors for metal ions.

Role in Metal Ion Separation Techniques

The selective complexation of this compound with different metal ions could be exploited for their separation. Techniques such as liquid-liquid extraction, ion-exchange chromatography, and capillary electrophoresis could potentially utilize this compound or its derivatives. The separation efficiency would depend on the differences in the stability constants of the complexes formed with various metal ions. For instance, if this compound forms a significantly more stable complex with one metal ion over another, it could be used to selectively extract that ion from a mixture.

Design and Synthesis of Novel Chelating Agents based on the this compound Scaffold

The this compound molecule presents a unique scaffold for the design of new chelating agents. The presence of the tri-iodinated benzene ring offers a rigid platform onto which various coordinating groups can be strategically placed. The synthesis of derivatives could aim to enhance the chelation efficiency and selectivity for specific metal ions.

For example, modification of the amide groups or introduction of additional donor atoms could lead to ligands with higher denticity and pre-organized cavities suitable for specific metal ions. The synthesis of such derivatives would likely involve standard organic reactions to modify the existing functional groups or to attach new ones to the aromatic ring. While the direct synthesis of chelating agents from iodinated aromatic compounds is not extensively documented, general methods for the iodination of aromatic compounds and the synthesis of related derivatives are well-established. mdpi.comgoogle.comgoogle.comresearchgate.netrsc.org These methods could be adapted to create novel chelators based on the this compound structure. The development of such compounds could open up new avenues for the application of this compound beyond its traditional use, particularly in the fields of analytical chemistry, environmental remediation, and materials science.

Patent Landscape and Innovation Trends in Iotrizoic Acid Chemistry

Analysis of Patent Filing Trends and Geographical Distribution in Related Chemical Classes

Geographically, patent filings have historically been concentrated in developed regions. North America and Europe have traditionally been the largest markets and centers of innovation for contrast media. itnonline.comitnonline.comskyquestt.com Consequently, a significant number of patents are filed with the United States Patent and Trademark Office (USPTO) and the European Patent Office (EPO). insightec.comscielo.br However, the landscape is shifting, with the Asia-Pacific region emerging as the fastest-growing market. skyquestt.commordorintelligence.commarketsandmarkets.com This is driven by expanding healthcare infrastructure, rising populations, and increasing investment in medical services in countries like China and India. skyquestt.commarketsandmarkets.com This economic trend is mirrored in patent filings, with an increasing number of applications originating from or seeking protection in these jurisdictions. A comparative analysis of patent filings in the broader category of preparations for in vivo testing (IPC code A61K49/00) shows a high volume of filings in the US and Europe, with Brazil also showing activity, much of it through international patent applications via the Patent Cooperation Treaty (PCT). scielo.br

| Geographical Region | Patent Filing Trend | Key Characteristics |

|---|---|---|

| North America | Established/Mature | Largest market share; high volume of historical and current filings; dominated by major industry players. itnonline.comitnonline.commordorintelligence.com |

| Europe | Established/Mature | Significant number of patent filings via EPO; strong presence of key innovators. insightec.comscielo.br |

| Asia-Pacific | Strong Growth | Fastest-growing market; increasing number of local and international patent filings, particularly in China and Japan. skyquestt.commordorintelligence.commarketsandmarkets.com |

| Rest of World (inc. Latin America) | Emerging | Growth in market and patent activity, often through PCT national phase entries. itnonline.comscielo.br |

Identification of Key Innovators in Academic and Industrial Chemical Research

The field of iodinated contrast agents is dominated by a few large pharmaceutical and medical technology companies that have historically driven innovation and hold significant patent portfolios. These industrial giants have been responsible for the development and commercialization of the major non-ionic monomers and dimers that succeeded early agents like iotrizoic acid. google.com

Key industrial innovators include:

Bayer AG: A major player with a significant market share and a portfolio that includes well-known contrast agents. itnonline.comskyquestt.com

GE Healthcare: A leader in medical imaging, the company has a strong focus on contrast media, including recent developments in manganese-based agents as alternatives. itnonline.comskyquestt.com

Bracco Imaging S.p.A.: An Italian company with a historical role in the development of iodinated agents, including iopamidol (B1672082) and the initial development of ipodate (B1211876) calcium. itnonline.comdrugpatentwatch.com

Guerbet: A French company specializing in contrast media for medical imaging. itnonline.comskyquestt.com

Nycomed Imaging AS (now part of GE Healthcare): Historically a key innovator, responsible for patents related to the synthesis of important non-ionic agents like iohexol (B1672079) and iodixanol. google.comjustia.com

While industry leads commercial development, academic research also contributes to the innovation pipeline. Universities and research institutes often collaborate with industry or spin-off companies, focusing on novel synthesis methods, new molecular scaffolds, and understanding the fundamental chemistry of these compounds. For example, research from academic institutions like William Marsh Rice University has explored novel delivery mechanisms, such as using carbon nanotubes for iodinated moieties. justia.com A bibliometric analysis identified Harvard University as a globally influential institution in the broader research of iodinated contrast agents.

| Innovator Type | Key Entities | Notable Contributions / Focus Areas |

|---|---|---|

| Industrial | Bayer AG, GE Healthcare, Bracco Imaging S.p.A., Guerbet | Development and patenting of major commercial non-ionic contrast agents, formulations, and manufacturing processes. itnonline.comskyquestt.com |

| Industrial (Historical) | Nycomed Imaging AS, Schering AG | Pioneering patents for non-ionic monomers and dimers (e.g., iohexol, iodixanol). google.com |

| Academic/Research | Harvard University, William Marsh Rice University | Fundamental research, novel delivery systems, and exploration of new chemical scaffolds. justia.com |

Strategic Chemical Patenting and Intellectual Property in Iodinated Aromatic Compound Scaffolds

Intellectual property strategy in the field of iodinated contrast agents is multifaceted, extending beyond the final product to cover the entire innovation lifecycle. Given that the basic tri-iodinated benzene (B151609) scaffold is well-established, companies employ sophisticated patenting strategies to protect their market position.

Patenting Intermediates: A key strategy involves patenting the novel chemical intermediates used in the synthesis of the final active pharmaceutical ingredient (API). By protecting a crucial building block, a company can control the most efficient or economical manufacturing route, effectively blocking competitors even if the final compound's patent has expired. Patents for processes to create intermediates like 2,3-dihydroxypropylamino compounds (used for iohexol) are examples of this approach. google.com

Process and Manufacturing Patents: Companies file patents to protect specific manufacturing processes, including unique iodination reactions, purification techniques, and methods for isolating the product. justia.comgoogle.com These patents can provide a competitive advantage by securing a more cost-effective, higher-yield, or higher-purity method of production.

Formulation Patents: As APIs come off patent, formulation patents become increasingly important. A company might develop and patent a new formulation of an existing contrast agent with improved stability, viscosity, or a different buffer system. google.com These secondary patents can extend the commercial life of a product.

Protecting New Generations of Compounds: The primary strategy remains the invention and patenting of new chemical entities (NCEs). The evolution from ionic monomers (like this compound) to non-ionic monomers (iohexol) and then to non-ionic dimers (iodixanol) illustrates this pathway. Each new class of compounds offered significant clinical advantages and was protected by strong composition of matter patents. google.comeimj.org

This comprehensive approach, covering the NCE, its intermediates, the processes to make them, and the final formulations, creates a robust patent portfolio that is difficult for competitors to navigate and is essential for recouping the significant research and development investment required in this field.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Iotrizoic acid and ensuring its purity for research applications?

- Methodological Answer : Synthesis typically involves iodination of a triiodobenzoic acid derivative under controlled conditions. Key steps include refluxing in acidic media with iodine monochloride, followed by purification via recrystallization. Purity is verified using high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) and mass spectrometry (MS) to confirm molecular weight (C₁₁H₉I₃N₂O₄, MW = 637.8 g/mol). Residual solvents (e.g., ethanol) should be quantified using gas chromatography (GC) per ICH Q3C guidelines .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural integrity, with characteristic peaks for aromatic protons (δ 7.2–7.8 ppm) and iodine substituents. Fourier-transform infrared spectroscopy (FTIR) confirms carboxylate (C=O stretch at ~1700 cm⁻¹) and amide groups (N–H bend at ~1550 cm⁻¹). Purity is further assessed via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate:hexane (3:7) .

Q. What are the primary applications of this compound in medical imaging research?

- Methodological Answer : As an iodinated contrast agent, this compound is used in X-ray and computed tomography (CT) imaging to enhance vascular and organ visualization. Researchers evaluate its pharmacokinetics (plasma half-life, renal clearance) and biodistribution in animal models (e.g., Sprague-Dawley rats) using radiolabeled analogs (e.g., ¹²⁵I) and gamma counting. Toxicity thresholds are determined via histopathological analysis of renal tissues post-administration .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies involve incubating this compound in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4 or gastric fluid at pH 1.2) at 37°C. Degradation products are monitored over time using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (UHPLC-MS/MS). Accelerated stability testing (e.g., 40°C/75% relative humidity) follows ICH Q1A guidelines, with Arrhenius modeling to predict shelf life .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across different preclinical studies?

- Methodological Answer : Meta-analysis of existing data (e.g., systematic review of renal clearance rates) can identify confounding variables such as species-specific metabolism or dosing regimens. Researchers should standardize protocols for in vivo studies (e.g., fixed infusion rates, matched animal weights) and validate analytical methods (e.g., harmonized LC-MS/MS parameters). Contradictions may arise from differences in ionization suppression in biological matrices, requiring matrix-effect studies .

Q. What methodological challenges arise when quantifying low concentrations of this compound in biological samples, and how are they addressed?

- Methodological Answer : Challenges include matrix interferences and low recovery rates. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves analyte isolation from plasma or urine. Isotope dilution (e.g., deuterated this compound) enhances MS accuracy by correcting for ion suppression. Limit of quantification (LOQ) can be optimized to 0.1 ng/mL using microflow LC systems with enhanced sensitivity .

Key Considerations for Researchers

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Web of Science, avoiding non-academic sources like BenchChem .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC protocols) and document methodology transparently .

- Data Reproducibility : Share raw datasets and analytical codes via repositories like Zenodo to facilitate replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products